7,8-Dichloro-4-hydroxyquinolin-2(1H)-one
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Overview
Description
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a hydroxyl group at the 4th position, and a ketone group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-4-hydroxyquinolin-2(1H)-one typically involves the chlorination of 4-hydroxyquinolin-2(1H)-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 7,8-dichloroquinoline-2,4-dione.
Reduction: Formation of 7,8-dichloro-4-hydroxyquinolin-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
7,8-Dichloroquinoline: Lacks the hydroxyl and ketone groups, resulting in different chemical properties and reactivity.
7,8-Dichloro-4-methoxyquinolin-2(1H)-one: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H5Cl2NO2 |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
7,8-dichloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-6(13)3-7(14)12-9(4)8(5)11/h1-3H,(H2,12,13,14) |
InChI Key |
HMMXGPYSWYXNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)N2)O)Cl)Cl |
Origin of Product |
United States |
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